Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate
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Overview
Description
Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate is a chemical compound with the molecular formula C19H19NO4 and a molecular weight of 325.36 g/mol . This compound is known for its unique structure, which includes an azetidinone ring, a phenoxy group, and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate typically involves the reaction of 2,2-dimethyl-3-oxoazetidine with 4-hydroxybenzoic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The azetidinone ring may play a crucial role in its biological activity, potentially inhibiting enzymes or interacting with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]acetate
- Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]propanoate
Uniqueness
Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azetidinone ring, phenoxy group, and benzoate ester makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-19(2)17(21)12-20(19)13-8-10-14(11-9-13)24-16-7-5-4-6-15(16)18(22)23-3/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFGFMBHDWYKOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CN1C2=CC=C(C=C2)OC3=CC=CC=C3C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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